AT7519 (CAS: 844442-38-2) is a potent, multi-targeted inhibitor of cyclin-dependent kinases (CDKs), structurally characterized as a pyrazole-3-carboxamide derivative. In industrial and academic procurement, it is primarily sourced to selectively inhibit transcriptional CDKs—most notably CDK9 and CDK5—while maintaining a distinct activity profile against cell-cycle regulators like CDK1, CDK2, and CDK4. Unlike highly lipophilic early-generation CDK inhibitors, AT7519 is widely available as a highly water-soluble hydrochloride salt (CAS: 902135-91-5), which significantly streamlines in vivo formulation and reduces vehicle-associated toxicities . Its primary value proposition lies in its ability to reliably uncouple CDK9-mediated RNA polymerase II transcription blockades from broad mitotic arrest, making it a critical precursor for advanced xenograft, hematological, and inflammation-resolution models.
Substituting AT7519 with older, generic pan-CDK inhibitors like Flavopiridol (Alvocidib) or Roscovitine fundamentally alters experimental outcomes due to divergent kinase selectivity ratios and off-target liabilities. Flavopiridol exhibits a relatively uniform suppression profile across CDK1, 2, 4, 6, and 9, alongside off-target inhibition of EGFR and PKA, which confounds mechanism-of-action studies focused specifically on CDK9-driven transcriptional regulation. Furthermore, generic free-base CDK inhibitors typically require high concentrations of DMSO, PEG300, or Tween-80 for in vivo dosing. In contrast, the AT7519 hydrochloride salt allows for direct reconstitution in physiological saline, preventing the vehicle-induced artifacts and systemic toxicities that frequently compromise sensitive in vivo immunological and xenograft models .
In cell-free kinase assays, AT7519 demonstrates highly potent inhibition of CDK9 (IC50 < 10 nM) and CDK5 (IC50 = 13 nM), with significantly lower potency against the mitotic regulator CDK1 (210 nM). In contrast, the benchmark pan-CDK inhibitor Flavopiridol exhibits a tighter pan-inhibition profile, inhibiting CDK1, 2, 4, 6, and 9 all within the 20-100 nM range (often ~30 nM for CDK1) . This distinct selectivity ratio makes AT7519 a superior tool for isolating CDK9-mediated transcriptional blockades without immediately triggering the broad cell-cycle arrest associated with profound CDK1 inhibition .
| Evidence Dimension | Kinase IC50 differential (CDK9 vs CDK1) |
| Target Compound Data | AT7519: CDK9 < 10 nM; CDK1 = 210 nM (>21-fold differential) |
| Comparator Or Baseline | Flavopiridol: CDK9 ~20 nM; CDK1 ~30 nM (~1.5-fold differential) |
| Quantified Difference | >14-fold greater selectivity window for CDK9 over CDK1 |
| Conditions | Cell-free ATP-competitive kinase assay |
Enables researchers to cleanly uncouple CDK9-dependent transcriptional inhibition from general CDK1-mediated mitotic arrest, reducing confounding toxicity in specialized mechanism-of-action studies.
The procurement of AT7519 as a hydrochloride salt provides a critical processability advantage for in vivo formulation compared to standard free-base CDK inhibitors. While the free base requires organic solvents (e.g., DMSO) for dissolution, AT7519 HCl achieves a solubility of up to 30 mg/mL in standard physiological saline (0.9% NaCl) for immediate use, or 5 mg/mL in CMC-Na suspensions . This eliminates the need for complex, highly concentrated excipients like PEG300 or Tween-80, which are obligate for lipophilic comparators and can induce severe vehicle-related artifacts in sensitive animal models .
| Evidence Dimension | Maximum aqueous formulation concentration |
| Target Compound Data | AT7519 HCl: 30 mg/mL in 0.9% NaCl (clear solution) |
| Comparator Or Baseline | AT7519 Free Base / Flavopiridol: Requires DMSO/PEG/Tween co-solvents |
| Quantified Difference | Direct physiological saline solubility vs. obligate organic co-solvent dependency |
| Conditions | In vivo working solution preparation at room temperature |
Streamlines animal model preparation and eliminates confounding vehicle toxicities in systemic xenograft and inflammation studies, directly reducing formulation failure rates.
In a zebrafish model of post-wounding neutrophilic inflammation, AT7519 demonstrated superior efficacy in driving inflammation resolution compared to Flavopiridol. Pharmacological inhibition by AT7519 significantly reduced the number of neutrophils at the wound site at 24 hours post-injury without depleting global systemic neutrophil counts[1]. The enhanced in vivo performance of AT7519 is attributed to its highly optimized CDK9 IC50 (<10 nM), which effectively overrides the enhanced P-TEFb activity in inflammatory neutrophils more decisively than Flavopiridol (CDK9 IC50 ~20 nM) at equivalent systemic tolerability[1].
| Evidence Dimension | Neutrophil reduction at wound site (24 hpi) |
| Target Compound Data | AT7519: Significant acceleration of resolution via targeted apoptosis |
| Comparator Or Baseline | Flavopiridol: Less effective reduction at equivalent dosing |
| Quantified Difference | Superior localized neutrophil clearance linked to >2-fold lower CDK9 IC50 |
| Conditions | Zebrafish tailfin transection model, 24 hours post-injury |
Validates AT7519 as the preferred CDK inhibitor for in vivo immunological models where high localized potency and low systemic toxicity are required.
AT7519 exhibits potent, reproducible ex vivo cytotoxicity against primary Chronic Lymphocytic Leukemia (CLL) cells, operating independently of the disease's Rai stage. In comparative assessments, AT7519 was shown to be equipotent to the clinical benchmark Flavopiridol in inducing rapid apoptosis and depleting the short-half-life anti-apoptotic protein Mcl-1[1]. AT7519 achieved a mean IC50 of 235 nM (range 108–697 nM) across 15 distinct patient samples following 72-hour incubation, confirming its robust translational utility in primary human tissue assays where standard immortalized cell lines often overstate drug sensitivity[1].
| Evidence Dimension | Ex vivo cytotoxicity (IC50) in primary cells |
| Target Compound Data | AT7519: Mean IC50 = 235 nM across 15 patient samples |
| Comparator Or Baseline | Flavopiridol: Equipotent baseline in matched assays |
| Quantified Difference | Equivalent primary cell potency with a superior off-target safety profile |
| Conditions | Primary CLL cells, 72h incubation, MTS viability assay |
Ensures reliable translation from biochemical assays to primary patient-derived models, making it a highly dependable procurement choice for translational hematology workflows.
Ideal for isolating the effects of CDK9 inhibition on RNA Pol II CTD phosphorylation and the subsequent depletion of short-lived transcripts like Mcl-1 and MYB. Its high selectivity for CDK9 over CDK1/6 makes it the preferred compound for transcription-focused assays over broader pan-CDK inhibitors [1].
Highly suited for systemic dosing in zebrafish or murine models of inflammation. Its superior in vivo efficacy in driving neutrophil apoptosis, combined with a saline-compatible hydrochloride formulation, prevents the vehicle-induced artifacts common with lipophilic alternatives [2].
The preferred CDK inhibitor for screening primary patient-derived cells (e.g., Multiple Myeloma, CLL). Its validated equipotency to clinical benchmarks and stage-independent induction of apoptosis ensure high reproducibility in ex vivo translational workflows [3].
Utilized in specialized biochemical assays requiring dual kinase modulation. AT7519 uniquely decreases GSK-3β phosphorylation (activation) alongside CDK inhibition, a dual mechanism that contributes to its potent apoptotic effects in specific myeloma models [1].